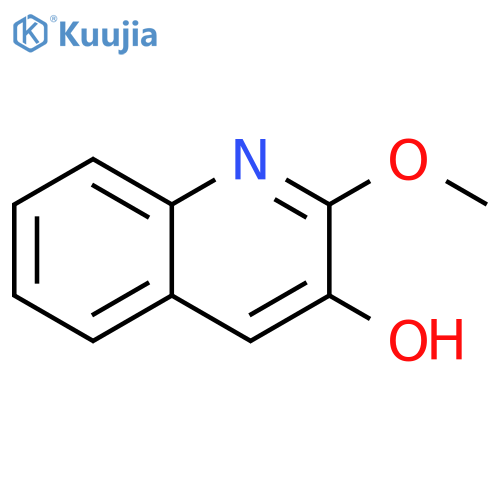Cas no 172605-00-4 (2-Methoxyquinolin-3-ol)

2-Methoxyquinolin-3-ol structure
商品名:2-Methoxyquinolin-3-ol
2-Methoxyquinolin-3-ol 化学的及び物理的性質
名前と識別子
-
- 2-methoxyquinolin-3-ol
- 3-Quinolinol, 2-methoxy-
- 2-Methoxyquinolin-3-ol
-
- インチ: 1S/C10H9NO2/c1-13-10-9(12)6-7-4-2-3-5-8(7)11-10/h2-6,12H,1H3
- InChIKey: QXDRMJDYUSTKQT-UHFFFAOYSA-N
- ほほえんだ: N1C2C(=CC=CC=2)C=C(O)C=1OC
計算された属性
- せいみつぶんしりょう: 175.063328530g/mol
- どういたいしつりょう: 175.063328530g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
2-Methoxyquinolin-3-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1583086-1g |
2-Methoxyquinolin-3-ol |
172605-00-4 | 98% | 1g |
¥4725 | 2023-04-10 | |
| Enamine | EN300-1868606-0.1g |
2-methoxyquinolin-3-ol |
172605-00-4 | 0.1g |
$339.0 | 2023-09-18 | ||
| Enamine | EN300-1868606-0.05g |
2-methoxyquinolin-3-ol |
172605-00-4 | 0.05g |
$323.0 | 2023-09-18 | ||
| Alichem | A189000281-1g |
3-Hydroxy-2-methoxyquinoline |
172605-00-4 | 98% | 1g |
$1,906.61 | 2022-04-02 | |
| Enamine | EN300-1868606-5.0g |
2-methoxyquinolin-3-ol |
172605-00-4 | 5g |
$3396.0 | 2023-05-26 | ||
| 1PlusChem | 1P00I01P-1g |
2-Methoxyquinolin-3-ol |
172605-00-4 | 96% | 1g |
$513.00 | 2025-02-28 | |
| Apollo Scientific | OR957579-1g |
2-Methoxyquinolin-3-ol |
172605-00-4 | 95% | 1g |
£715.00 | 2025-02-21 | |
| Enamine | EN300-1868606-2.5g |
2-methoxyquinolin-3-ol |
172605-00-4 | 2.5g |
$754.0 | 2023-09-18 | ||
| Enamine | EN300-1868606-0.5g |
2-methoxyquinolin-3-ol |
172605-00-4 | 0.5g |
$370.0 | 2023-09-18 | ||
| Enamine | EN300-1868606-0.25g |
2-methoxyquinolin-3-ol |
172605-00-4 | 0.25g |
$354.0 | 2023-09-18 |
2-Methoxyquinolin-3-ol 関連文献
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
172605-00-4 (2-Methoxyquinolin-3-ol) 関連製品
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)
- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)
- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
